6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Overview
Description
6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multiple steps. The process begins with the preparation of the 1,2-benzoxazole moiety, followed by the formation of the hexahydropyrrolo[3,4-c]pyrrole ring system. The final step involves the introduction of the pyridine-3-carbonitrile group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Its properties might make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile include:
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 7-(3-Bromo-4-methoxybenzyl)-1-ethyl-8-(((1R,2R)-2-hydroxycyclopentyl)amino)-3-(2-hydroxyethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets this compound apart is its combination of functional groups, which may confer unique reactivity and interaction profiles
Properties
IUPAC Name |
6-[5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-8-14-5-6-20(23-9-14)25-10-15-12-26(13-16(15)11-25)21(27)7-18-17-3-1-2-4-19(17)28-24-18/h1-6,9,15-16H,7,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKSJPSPYOQYBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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